(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Catalog No.
S564960
CAS No.
31282-04-9
M.F
C20H37N3O13
M. Wt
527.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R...

CAS Number

31282-04-9

Product Name

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

IUPAC Name

(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Molecular Formula

C20H37N3O13

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18?,19+,20?/m1/s1

InChI Key

GRRNUXAQVGOGFE-WHGKUWNNSA-N

SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N

Solubility

Freely soluble (NTP, 1992)

Synonyms

Hygromycin b

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N

Isomeric SMILES

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N

Selection and Maintenance of Prokaryotic and Eukaryotic Cells

Field: Molecular Biology and Genetics

Application: Hygromycin B is used in the laboratory for the selection and maintenance of prokaryotic and eukaryotic cells that contain the hygromycin resistance gene .

Method: The resistance gene is a kinase that inactivates hygromycin B through phosphorylation .

Results: This allows for the selection of cells that have been successfully transformed with the resistance gene .

Mammalian Cell Culture

Field: Cell Biology

Application: Hygromycin B is used to select for a resistance plasmid in numerous mammalian cell lines .

Method: A mammalian expression vector containing the hyg or hph gene must be introduced into the mammalian host cell line. The hyg or hph marker gene allows for selection of stable transfectants using hygromycin B resistance .

Results: This method allows for the generation of a stable cell line expressing a protein of interest .

Insect Cell Culture

Field: Entomology and Cell Biology

Application: Hygromycin B is used in insect cell culture for the selection of cells containing the hygromycin resistance gene .

Method: The resistance to Hygromycin B is conferred by the E. coli hygromycin resistance gene (hyg or hph) .

Results: This allows for the selection of insect cells that have been successfully transformed with the resistance gene .

Antiviral Agent

Field: Virology

Application: Hygromycin B has been used as an antiviral agent by selectively penetrating cells rendered permeable by virus infection and inhibiting translation .

Method: The antibiotic penetrates cells that have been made permeable by a virus infection and inhibits protein synthesis .

Results: This results in the inhibition of viral replication within the infected cells .

Protein Synthesis Study

Field: Biochemistry

Application: Hygromycin B has been used to study protein synthesis at the level of the 70S ribosome translocation and mRNA template misreading .

Method: The antibiotic binds to the 80S subunit of the bacterial ribosome and inhibits protein synthesis .

Results: This allows for the study of protein synthesis and mRNA template misreading .

Anthelmintic Activity Against Nematode Parasites

Field: Parasitology

Application: Hygromycin B presents an anthelmintic activity against nematode parasites of chickens .

Anthelmintic Activity Against Nematode Parasites

Application: Hygromycin B presents an anthelmintic activity against nematode parasites of chickens .

Use in Plant Research

Field: Botany and Genetics

Application: Hygromycin B is frequently used as a selectable marker in research on plants .

Results: This allows for the selection of plant cells that have been successfully transformed with the resistance gene .

Use in Animal Feed

Field: Veterinary Medicine

Application: Hygromycin B is still added into swine and chicken feed as an anthelmintic or anti-worming agent (product name: Hygromix) .

Method: The antibiotic is mixed into the animal feed .

Results: This results in the reduction of worm infestations in the animals .

Use in Clinical Research

Field: Clinical Research

Application: In clinical research, this compound can be used as a marker to select and maintain prokaryotic and eukaryotic cells containing the hygromycin resistance gene .

The compound (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol is a complex organic molecule characterized by multiple stereocenters and functional groups. Its structure suggests potential biological activity due to the presence of hydroxyl groups and amino functionalities that may interact with biological systems. The compound's intricate stereochemistry indicates a high degree of specificity in its potential interactions with biological targets.

Involving this compound likely include hydrolysis, oxidation-reduction, and substitution reactions. Hydrolysis may occur at the hydroxyl groups under physiological conditions, while oxidation-reduction reactions could involve the amino groups interacting with reactive oxygen species or other oxidants. The presence of multiple functional groups allows for a variety of substitution reactions where the compound can act as a nucleophile or electrophile depending on the reaction conditions

The biological activity of this compound is hypothesized to be significant due to its structural features that resemble known pharmacological agents. Compounds with similar structures often exhibit activities such as enzyme inhibition or receptor modulation. Biological assays would be necessary to determine its specific effects on living organisms. The pharmacological activity is expected to be dose-dependent and influenced by the compound's absorption, distribution, metabolism, and excretion (ADME) properties

Synthesis of this compound may involve multi-step organic synthesis techniques including:

  • Chiral synthesis: Utilizing chiral catalysts or reagents to ensure the correct stereochemistry at multiple centers.
  • Functional group transformations: Employing methods such as protection-deprotection strategies for hydroxyl and amino groups.
  • Coupling reactions: Utilizing methods like amide bond formation to link various components of the molecule.

These methods would require careful optimization to achieve high yields and purity

Potential applications for this compound include:

  • Pharmaceutical development: As a candidate for drug development targeting specific diseases or conditions due to its complex structure.
  • Biochemical research: As a tool for studying enzyme interactions or metabolic pathways owing to its diverse functional groups.
  • Material science: If stability and biocompatibility are confirmed, it could be explored for use in biomaterials or drug delivery systems.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular docking studies: To predict binding affinities with enzymes or receptors.
  • In vitro assays: To evaluate biological activity against cell lines or isolated enzymes.
  • In vivo studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

These studies will help elucidate the mechanism of action and potential therapeutic uses

Several compounds share structural similarities with this molecule. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar spirocyclic structureAntimicrobial properties
Compound BContains hydroxyl and amino groupsEnzyme inhibitor
Compound CMultiple stereocentersPotential anti-inflammatory effects

Uniqueness

What distinguishes the specified compound from others is its unique combination of stereochemistry and functional groups which may confer distinct biological properties not seen in simpler analogs. The presence of both spirocyclic elements and multiple hydroxymethyl functionalities suggests a potential for diverse interactions within biological systems that could be exploited for therapeutic purposes. Further research through comparative studies will be essential to fully understand its unique profile

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Amorphous solid or tan powder. (NTP, 1992)

XLogP3

-6.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

527.23263824 g/mol

Monoisotopic Mass

527.23263824 g/mol

Boiling Point

897.6±65.0 °C at 760 mmHg

Heavy Atom Count

36

Application

Hygromycin B, as an antibiotic, used for selection of cells transfected with E. coli hygromycin resistance gene.

Appearance

Solid powder

Melting Point

320 to 356 °F (decomposes) (NTP, 1992)

Storage

−20°C

UNII

3XQ2233B0B

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.61%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H318 (97.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (99.52%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (96.65%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

14918-35-5
31282-04-9

Wikipedia

Hygromycin_B

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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